3-Amino-4-methoxybenzenesulfonamide hydrochloride
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Overview
Description
3-Amino-4-methoxybenzenesulfonamide hydrochloride: is an organic compound with the molecular formula C₇H₁₁ClN₂O₃S and a molecular weight of 238.69 g/mol . This compound is a derivative of benzenesulfonamide, featuring an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, followed by neutralization with a base to form the sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in continuous flow reactors to ensure consistent quality and yield. The final product is then purified through crystallization or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-4-methoxybenzenesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides with various functional groups.
Scientific Research Applications
Chemistry: 3-Amino-4-methoxybenzenesulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity . The sulfonamide group can also participate in binding to active sites of enzymes, thereby affecting their function .
Comparison with Similar Compounds
3-Amino-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Amino-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a methoxy group.
4-Amino-3-methoxybenzenesulfonamide: Similar structure but with the amino and methoxy groups swapped positions.
Uniqueness: 3-Amino-4-methoxybenzenesulfonamide hydrochloride is unique due to the presence of both an amino and a methoxy group on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-amino-4-methoxybenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S.ClH/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOVTUVGTDLHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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